molecular formula C17H22N2O4 B282507 4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282507
M. Wt: 318.4 g/mol
InChI Key: DAHDWGDXTRCBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as DMHP and has been studied for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMHP is not fully understood. It has been suggested that DMHP may act on the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. DMHP has also been shown to have an effect on the serotonergic system, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DMHP has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant and anxiolytic effects. DMHP has also been shown to increase serotonin levels in the brain, which may contribute to its antidepressant effects. Additionally, DMHP has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using DMHP in lab experiments is its unique biochemical and physiological effects. DMHP has been shown to have anticonvulsant, sedative, anxiolytic, and antitumor effects, making it a potential candidate for a range of research applications. However, one limitation of using DMHP is its potential toxicity. DMHP has been shown to have toxic effects in some animal models, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are a number of future directions for research on DMHP. One area of interest is its potential use in the treatment of depression and anxiety disorders. DMHP has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Additionally, DMHP has been shown to have antitumor activity, and further research is needed to determine its potential as a cancer treatment. Finally, further research is needed to determine the safety and efficacy of DMHP in humans, as well as its potential for drug development.

Synthesis Methods

The synthesis of 4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then reacted with dimethylamine and acetic anhydride to produce DMHP. This synthesis method has been optimized to produce high yields of DMHP with high purity.

Scientific Research Applications

DMHP has been studied for its potential applications in scientific research. It has been shown to have anticonvulsant, sedative, and anxiolytic effects in animal models. DMHP has also been studied for its potential use in the treatment of depression and anxiety disorders. Additionally, DMHP has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer research.

properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C17H22N2O4/c1-11(20)14-15(12-7-5-6-8-13(12)23-4)19(10-9-18(2)3)17(22)16(14)21/h5-8,15,21H,9-10H2,1-4H3

InChI Key

DAHDWGDXTRCBLF-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2OC)CCN(C)C)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2OC)CCN(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.